3-Propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-Propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C26H36N4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions
Formation of Pyrido[1,2-a]benzimidazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.
Attachment of Undecylamino Group: The undecylamino group is typically introduced through nucleophilic substitution reactions, where an undecylamine reacts with a suitable leaving group on the pyrido[1,2-a]benzimidazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 3-Propyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
3-Propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the undecylamino group, in particular, may enhance its lipophilicity and ability to interact with lipid membranes, potentially increasing its efficacy in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C26H36N4 |
---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
3-propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C26H36N4/c1-3-5-6-7-8-9-10-11-14-18-28-25-19-21(15-4-2)22(20-27)26-29-23-16-12-13-17-24(23)30(25)26/h12-13,16-17,19,28H,3-11,14-15,18H2,1-2H3 |
InChI Key |
UYCOHJUWIRRETH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)CCC |
Origin of Product |
United States |
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